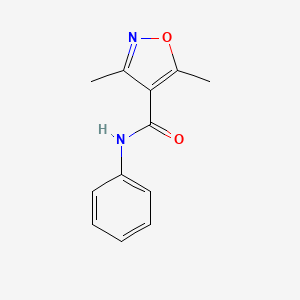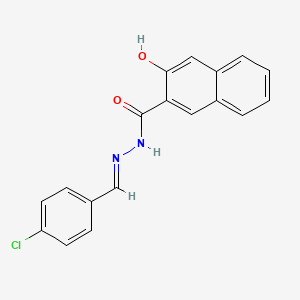![molecular formula C14H19N3 B5525670 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)
2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spirocyclic compounds are a fascinating class of chemicals characterized by their unique structures where two rings share a single atom. The spiro compound "2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone" belongs to this group, illustrating the diverse chemical creativity present in organic chemistry. These compounds often exhibit significant biological and pharmaceutical activities, motivating their synthesis and study.
Synthesis Analysis
The synthesis of spirocyclic compounds generally involves the formation of two cyclic structures bonded through a single atom. Techniques such as cyclization reactions, including the Schmidt reaction and the Bischler-Napieralski cyclization, are commonly employed. For instance, the synthesis of related spiro compounds has been achieved by cyclization reactions under specific conditions, highlighting the strategic manipulation of molecular precursors to construct complex spiro architectures (Yashiro et al., 1975).
Molecular Structure Analysis
The molecular structure of spiro compounds like "2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone" is characterized by their spirocyclic center, where two rings are connected. X-ray crystallography is a pivotal technique for elucidating these structures, providing detailed insights into the arrangement of atoms within the molecule. The structure of similar spiro compounds has revealed interesting features such as the conformations of the cyclohexane and isoquinoline rings, which play a crucial role in their chemical behavior and biological activity (Soriano-garcia et al., 2000).
Chemical Reactions and Properties
Spiro compounds can participate in a variety of chemical reactions, including cycloadditions, rearrangements, and substitutions, due to the presence of reactive functional groups in their structures. The reactivity can be influenced by the spirocyclic structure, leading to unique reaction pathways and products. Studies on related spirocyclic compounds have shown that they can undergo transformations such as Wagner-Meerwein rearrangement and Ritter reaction, demonstrating the dynamic chemistry of these molecules (Perevoshchikova et al., 2014).
Physical Properties Analysis
The physical properties of spirocyclic compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are significantly influenced by the molecular structure, particularly the spirocyclic center and the nature of the substituents attached to the rings. Research on similar compounds provides insights into how structural variations impact the physical characteristics of these molecules (Miklós & Fülöp, 2016).
Chemical Properties Analysis
The chemical properties of "2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone" would likely encompass its acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions. These properties are determined by the spirocyclic framework and the electronic characteristics of the functional groups present. The study of related spiro compounds reveals the influence of the spiro center on the chemical reactivity and interactions of these molecules (Kuznetsov et al., 1991).
Scientific Research Applications
Synthesis and Structural Properties
Green Synthesis Protocols
Miklós and Fülöp (2016) developed an environmentally benign condensation method for the synthesis of benzoylhydrazones, which led to the formation of 3′-aminospiro-quinazolinones and spiroquinazoline-hydrazones. This process illustrates the potential of 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone in green chemistry applications due to its synthesis in aqueous medium and isolation by simple filtration (Miklós & Fülöp, 2016).
Crystal Structure Analysis
The research by Soriano-garcia et al. (2000) on the crystal structure of a related spiro compound highlights the importance of these compounds in structural chemistry. Their work provides valuable insights into the molecular structure, bond lengths, angles, and conformation of these compounds, which is crucial for understanding their chemical properties and potential applications (Soriano-garcia et al., 2000).
Biological and Pharmacological Potential
Anti-Cholinesterase Activity
The work by Shirai, Yashiro, and Sato (1969) on synthesizing spiro compounds related to galanthamine, a known anti-cholinesterase, suggests potential biological activity of these compounds. This is significant for research into Alzheimer's disease and other neurodegenerative disorders where cholinesterase inhibitors are therapeutic targets (Shirai, Yashiro, & Sato, 1969).
Anti-Monoamine Oxidase and Antitumor Activity
Markosyan et al. (2015) synthesized derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one and found several compounds exhibiting high anti-monoamine oxidase and antitumor activity. This indicates the potential of spiro compounds in developing new treatments for psychiatric disorders and cancer (Markosyan et al., 2015).
Chemistry and Catalysis
Catalytic Activity in Organic Synthesis
Zeng et al. (2009) demonstrated the use of a stable spirocyclic (alkyl)(amino)carbene in gold(I) catalyzed hydroamination, expanding the scope of synthesizing nitrogen-containing heterocycles. This research underscores the role of spiro compounds in catalysis and organic synthesis (Zeng et al., 2009).
Rh(III)-Catalyzed C-H Activation
Cui, Zhang, and Wu (2013) reported a Rh(III)-catalyzed C–H activation/cycloaddition process using methylenecyclopropanes to synthesize spiro dihydroisoquinolinones. This highlights the utility of spiro compounds in innovative catalytic processes for synthesizing biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).
properties
IUPAC Name |
spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-17-13-12-7-3-2-6-11(12)10-14(16-13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZEZCVYZZPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6141338 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)



![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)